l-Alanyl-l-valine
l-Alanyl-l-valine
Alanyl-Valine is a dipeptide composed of alanine and valine. It is an incomplete breakdown product of protein digestion or protein catabolism. Some dipeptides are known to have physiological or cell-signaling effects although most are simply short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis. This dipeptide has not yet been identified in human tissues or biofluids and so it is classified as an 'Expected' metabolite.
Ala-Val is a dipeptide formed from L-alanyl and L-valine residues. It has a role as a metabolite.
Ala-Val is a dipeptide formed from L-alanyl and L-valine residues. It has a role as a metabolite.
Brand Name:
Vulcanchem
CAS No.:
3303-45-5
VCID:
VC21068029
InChI:
InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1
SMILES:
CC(C)C(C(=O)O)NC(=O)C(C)N
Molecular Formula:
C8H16N2O3
Molecular Weight:
188.22 g/mol
l-Alanyl-l-valine
CAS No.: 3303-45-5
Cat. No.: VC21068029
Molecular Formula: C8H16N2O3
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Alanyl-Valine is a dipeptide composed of alanine and valine. It is an incomplete breakdown product of protein digestion or protein catabolism. Some dipeptides are known to have physiological or cell-signaling effects although most are simply short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis. This dipeptide has not yet been identified in human tissues or biofluids and so it is classified as an 'Expected' metabolite. Ala-Val is a dipeptide formed from L-alanyl and L-valine residues. It has a role as a metabolite. |
|---|---|
| CAS No. | 3303-45-5 |
| Molecular Formula | C8H16N2O3 |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
| Standard InChI Key | LIWMQSWFLXEGMA-WDSKDSINSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)[O-])[NH3+] |
| SMILES | CC(C)C(C(=O)O)NC(=O)C(C)N |
| Canonical SMILES | CC(C)C(C(=O)[O-])NC(=O)C(C)[NH3+] |
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